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Introduction

Galactinol synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family

Oligosaccharides (RFOs), which are crucial carbohydrates in higher plants.[1][2][3] RFOs

function as transport and storage sugars, osmoprotectants against abiotic stress (like drought,

cold, and heat), and signaling molecules.[2][3][4][5] The GolS enzyme catalyzes the first

committed step in the RFO pathway, synthesizing galactinol from UDP-galactose and myo-

inositol.[2][3][4] Given its rate-limiting role, GolS is a prime target for genetic modification to

alter carbohydrate profiles in crops, for instance, to improve nutritional quality by reducing

indigestible RFOs in soybean seeds.[6][7][8] The CRISPR/Cas9 system offers a precise and

efficient tool for targeted knockout of GolS genes, enabling functional genomics studies and the

development of improved crop varieties.[9][10]

Raffinose Family Oligosaccharide (RFO)
Biosynthesis Pathway
The RFO pathway begins with the synthesis of galactinol by Galactinol Synthase (GolS).

Galactinol then serves as a galactose donor for the subsequent synthesis of raffinose and

stachyose, catalyzed by Raffinose Synthase (RS) and Stachyose Synthase (STAS),

respectively.[7][8][11] Knocking out GolS genes is an effective strategy to disrupt this pathway

at its origin, thereby reducing the accumulation of downstream RFOs.[6][12]
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RFO biosynthesis pathway highlighting the role of GolS.

Experimental Workflow for GolS Knockout
The generation of GolS knockout plants using CRISPR/Cas9 involves a systematic workflow,

from initial gene targeting to the analysis of stable mutant lines. This process includes

designing specific guide RNAs (sgRNAs), constructing a CRISPR/Cas9 vector, transforming

the plant system, and subsequent molecular and phenotypic characterization.
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>
1. Target Identification

Identify GolS gene homologs (e.g., GmGOLS1A, GmGOLS1B in soybean).

2. sgRNA Design & Selection
Design sgRNAs targeting conserved exons. Check for off-target sites.

3. Vector Construction
Clone sgRNAs and Cas9 into a plant binary vector (e.g., via Golden Gate or Gateway cloning).

4. Agrobacterium Transformation
Introduce the CRISPR construct into Agrobacterium tumefaciens (e.g., EHA105).

5. Plant Transformation
Infect plant explants (e.g., cotyledon nodes, immature embryos) with Agrobacterium.

6. Regeneration & Selection
Regenerate T0 plants on selection medium (e.g., containing herbicide or antibiotic).

7. Molecular Screening (T0)
Identify mutations via PCR, sequencing, or gel-based assays (e.g., PAGE).

8. Generation Advancement
Grow T0 plants to produce T1/T2 generations to obtain stable, transgene-free mutants.

9. Phenotypic & Metabolic Analysis
Quantify RFOs (raffinose, stachyose) and other sugars (sucrose) using HPLC. Assess agronomic traits.

Click to download full resolution via product page

CRISPR/Cas9 workflow for generating GolS knockout plants.
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Detailed Experimental Protocols
Protocol 1: sgRNA Design and CRISPR/Cas9 Vector
Construction
This protocol outlines the creation of a plant transformation vector containing Cas9 and

sgRNAs designed to target GolS genes. Using a dual-sgRNA approach can enhance the

efficiency of creating large deletions or simultaneously targeting homologous genes.[6][7]

Target Gene Identification: Identify GolS gene sequences from a relevant genome database

(e.g., SoyBase, TAIR). In species with multiple homologs like soybean, targeting genes with

high expression in the tissue of interest (e.g., seeds) is crucial.[7][8] For instance,

GmGOLS1A and its homeolog GmGOLS1B are primary targets in soybean.[7]

sgRNA Design:

Use online tools (e.g., CCTop, CRISPR-P) to design 20-bp sgRNA sequences targeting

conserved regions within the exons of the GolS genes.[11]

Ensure the target sequence is followed by the appropriate Protospacer Adjacent Motif

(PAM), typically 'NGG' for Streptococcus pyogenes Cas9.[13]

Perform BLAST searches against the host genome to minimize potential off-target effects.

[14]

Vector Assembly:

Select a suitable plant CRISPR/Cas9 binary vector system. These vectors typically contain

a plant-specific promoter driving Cas9 expression (e.g., CaMV 35S) and a U6 or U3

promoter for sgRNA expression.[13][15]

Synthesize oligonucleotides corresponding to the designed sgRNA target sequences.

Assemble the sgRNA expression cassettes into the Cas9 binary vector using a

standardized cloning method such as Golden Gate assembly or Gateway cloning.[15][16]

This often involves a one-step ligation reaction to produce the final construct.[13]
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Verification: Sequence the final construct to confirm the correct insertion and orientation of

the sgRNA cassettes.

Transformation into Agrobacterium: Transform the verified binary vector into a competent

Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) via electroporation.[11][17]

Protocol 2: Agrobacterium-Mediated Plant
Transformation
This protocol describes the transformation of plant tissues to generate transgenic events. The

specific explants and media will vary depending on the plant species. The following is a

generalized protocol based on soybean cotyledonary node transformation.[7]

Agrobacterium Culture Preparation:

Inoculate a single colony of Agrobacterium carrying the CRISPR construct into liquid YEB

medium with appropriate antibiotics.

Grow the culture overnight at 28°C with shaking until it reaches an OD600 of 0.5-0.8.[18]

Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation

medium.[18]

Explant Preparation and Infection:

Sterilize seeds and germinate them in vitro.

Excise explants (e.g., cotyledonary nodes for soybean, immature embryos for maize) from

young seedlings.[7][9]

Immerse the explants in the prepared Agrobacterium suspension for 10-30 minutes.[18]

Co-cultivation:

Blot the infected explants on sterile filter paper and place them on a solid co-cultivation

medium.

Incubate in the dark at 25°C for 1-3 days.[19]
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Selection and Regeneration:

Transfer the explants to a selection medium containing a selective agent (e.g., glufosinate,

hygromycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g.,

cefotaxime, timentin) to eliminate residual Agrobacterium.[17]

Subculture the explants onto fresh selection and regeneration media every 2-3 weeks until

shoots develop.[19]

Rooting and Acclimatization:

Transfer regenerated shoots to a rooting medium.

Once roots are established, transfer the plantlets to soil and acclimatize them in a

greenhouse.

Protocol 3: Molecular Characterization of Mutant Plants
This protocol details the methods for identifying and characterizing the mutations induced by

the CRISPR/Cas9 system in the T0 and subsequent generations.

Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of putative

T0 transgenic plants using a standard method like the CTAB protocol.[8]

Initial Screening for Mutations:

PCR Amplification: Design primers that flank the sgRNA target sites in the GolS genes.

Amplify the target region from the genomic DNA of T0 plants.

Gel-Based Detection: For constructs with dual sgRNAs that induce large deletions,

mutation events can be detected by a size shift in the PCR product on an agarose gel.[6]

Heteroduplex Analysis: For small indels, use denaturation-renaturation polyacrylamide gel

electrophoresis (PAGE).[7][8] PCR products from mutant and wild-type plants are mixed,

denatured, and reannealed. The resulting heteroduplexes migrate slower than

homoduplexes, indicating a mutation.[7]

Sequence Confirmation:
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Purify the PCR products from plants identified as potential mutants.

Clone the amplicons into a vector (e.g., using TOPO TA cloning) and sequence multiple

clones to identify the specific nature of the mutations (insertions, deletions) and to

determine if the plant is heterozygous, homozygous, or bi-allelic.[6][14]

Alternatively, direct Sanger sequencing of the PCR product can reveal mutations, which

can be deconvoluted using tools like TIDE or ICE.[15]

Analysis of Progeny (T1/T2 Generations):

Grow T0 plants to maturity and collect T1 seeds.

Screen the T1 generation to identify plants that have inherited the mutation.

Select homozygous or bi-allelic mutant lines that have segregated away from the Cas9

transgene (null segregants) for further phenotypic analysis.[6][8]

Data Presentation: Effects of GolS Knockout
CRISPR/Cas9-mediated knockout of GolS genes has been shown to significantly alter the

carbohydrate profile in soybean seeds, primarily by reducing RFOs.

Table 1: Mutation Efficiency in T0 Soybean Plants
This table summarizes the types of mutations observed in T0 soybean plants transformed with

a dual-sgRNA CRISPR/Cas9 construct targeting GmGOLS1A and GmGOLS1B.
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Mutation Type Description Frequency

Heterozygous
One wild-type allele and one

mutant allele.
30%[14]

Homozygous Two identical mutant alleles. 20%[14]

Bi-allelic Two different mutant alleles. 32%[14]

Chimeric

Presence of multiple different

mutations within the same

plant.

18%[14]

Total Mutated
Percentage of T0 plants

carrying any mutation.
68%[14]

Data adapted from studies on CRISPR/Cas9 efficiency in tomato, providing a general reference

for mutation types in plants.[14] The mutations are predominantly short insertions or deletions

(<10 bp).[14]

Table 2: Carbohydrate Profile in Seeds of GolS Knockout
Soybean (T2 Generation)
This table presents the quantitative changes in key carbohydrates in the seeds of gmgols1a

gmgols1b double knockout soybean lines compared to the wild type (WT).
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Carbohydrate
WT Content (mg/g
DW)

Double Mutant
Content (mg/g DW)

Percent Change

Stachyose ~55-60 ~35-40
▼ 35.4%

decrease[20][21]

Raffinose ~5-10 ~10-15
▲ 41.7% increase[20]

[21]

Verbascose Low Lower
▼ Slight decrease[20]

[21]

Total RFOs 64.7 41.95
▼ 35.2%

decrease[20][21]

Sucrose Not specified Not specified
Increased (in some

mutants)[7][8]

DW = Dry Weight. Data synthesized from Le et al., 2020.[7][8][20][21] The increase in raffinose,

despite the GolS knockout, may suggest complex regulatory feedback or the activity of other

GolS isoforms.

Table 3: Agronomic Traits of GolS Knockout Soybean
Analysis of the GolS knockout mutants revealed no significant unintended pleiotropic effects on

major agronomic characteristics.

Trait Observation Reference

Seed Germination
No significant difference

compared to wild type.
[7][8]

Plant Morphology
No observable difference in

development or morphology.
[7][8][21]

Seed Weight
No significant difference

compared to wild type.
[6]

Protein & Fat Content
Increased in some mutant

lines.
[6][21]
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Conclusion

The application of CRISPR/Cas9 to knock out galactinol synthase genes is a highly effective

strategy for modifying carbohydrate metabolism in plants. The protocols outlined provide a

comprehensive guide for researchers to successfully design experiments, generate mutant

lines, and analyze their effects. The data from soybean studies demonstrate that this approach

can significantly reduce anti-nutritional RFOs without negatively impacting key agronomic traits,

highlighting its potential for crop improvement and functional genomics research.[6][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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